molecular formula C21H21ClN2O2S B3003903 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine CAS No. 2305449-61-8

1-(4-Chloronaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine

Cat. No.: B3003903
CAS No.: 2305449-61-8
M. Wt: 400.92
InChI Key: QDWQJQPPGUMIEO-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS Number: 2305449-61-8. It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available resources. Piperazine derivatives are a topic of ongoing research due to their wide range of biological and pharmaceutical activity , suggesting potential future developments in this area.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-16-6-8-17(9-7-16)23-12-14-24(15-13-23)27(25,26)21-11-10-20(22)18-4-2-3-5-19(18)21/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWQJQPPGUMIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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